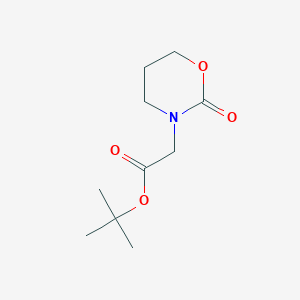

tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-8(12)7-11-5-4-6-14-9(11)13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIVXHYQXDPQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201148229 | |

| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-42-6 | |

| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Oxazine-3(4H)-acetic acid, dihydro-2-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthetic pathway for tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the initial formation of the 1,3-oxazinan-2-one core via a base-catalyzed cyclization of 3-aminopropanol with diethyl carbonate, followed by a nucleophilic substitution reaction to introduce the tert-butyl acetate moiety. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering detailed experimental protocols, mechanistic insights, and practical considerations for successful synthesis and characterization.

Introduction and Retrosynthetic Analysis

The 1,3-oxazinan-2-one scaffold is a six-membered cyclic carbamate that serves as a crucial pharmacophore in a variety of biologically active molecules. Its rigid, yet non-planar, conformation allows for the precise spatial orientation of substituents, making it an attractive motif for designing enzyme inhibitors and receptor modulators. The title compound, this compound, incorporates a protected carboxylic acid side chain, rendering it a versatile intermediate for further elaboration in multi-step synthetic campaigns.

A logical retrosynthetic analysis of the target molecule identifies two key bond disconnections: the C-N bond formed during the alkylation step and the carbamate bonds within the heterocyclic core. This suggests a convergent synthesis strategy starting from simple, commercially available precursors.

Caption: Retrosynthetic analysis of the target compound.

This pathway is advantageous due to the use of cost-effective starting materials and the implementation of robust, well-established chemical transformations.

Synthetic Pathway and Experimental Protocols

The synthesis is performed in two distinct steps:

-

Step 1: Formation of 1,3-oxazinan-2-one from 3-aminopropanol and diethyl carbonate.

-

Step 2: N-alkylation of 1,3-oxazinan-2-one with tert-butyl bromoacetate to yield the final product.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 1,3-Oxazinan-2-one

This reaction proceeds via a base-catalyzed intramolecular cyclization. The use of diethyl carbonate is a greener alternative to hazardous reagents like phosgene.[1]

Reaction Scheme:

(Self-generated image of 3-aminopropanol reacting with diethyl carbonate to form 1,3-oxazinan-2-one)

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopropanol (1.0 eq) and absolute ethanol.

-

Add a catalytic amount of sodium ethoxide (NaOEt, ~0.1 eq).

-

To this solution, add diethyl carbonate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,3-oxazinan-2-one as a white solid.

Causality and Field Insights:

-

Choice of Base: Sodium ethoxide is used catalytically to deprotonate the hydroxyl group of 3-aminopropanol, initiating the nucleophilic attack on the carbonyl carbon of diethyl carbonate. A strong, non-nucleophilic base is ideal to avoid side reactions.

-

Solvent: Ethanol is used as the solvent as it is the by-product of the reaction, driving the equilibrium according to Le Chatelier's principle is less of a concern given the intramolecular nature of the final cyclization step.

-

Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the starting material. A typical mobile phase would be 50:50 ethyl acetate:hexanes.

Step 2: N-Alkylation with tert-Butyl Bromoacetate

This step involves the deprotonation of the carbamate nitrogen followed by a classic SN2 reaction with tert-butyl bromoacetate.[2]

Reaction Scheme:

(Self-generated image of 1,3-oxazinan-2-one reacting with tert-butyl bromoacetate)

Experimental Protocol:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-oxazinan-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0°C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes. (Caution: Hydrogen gas evolution).

-

Add tert-butyl bromoacetate (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.

Causality and Field Insights:

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the carbamate, generating a highly nucleophilic anion.[2] This is critical for an efficient SN2 reaction.

-

Solvent: Anhydrous THF is an excellent choice as it is an aprotic solvent that can solvate the sodium cation but will not interfere with the nucleophilicity of the carbamate anion.

-

Inert Atmosphere: This reaction must be conducted under an inert atmosphere as sodium hydride reacts violently with water.

-

Reagent Purity: tert-Butyl bromoacetate is a lachrymator and should be handled in a fume hood.[3] Its purity is crucial for achieving high yields.

Mechanistic Discussion

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Mechanism of 1,3-Oxazinan-2-one Formation

The formation of the cyclic carbamate is a base-catalyzed, multi-step process involving nucleophilic acyl substitution and intramolecular cyclization.

Caption: Proposed mechanism for 1,3-oxazinan-2-one formation.

-

Deprotonation: The ethoxide base deprotonates the hydroxyl group of 3-aminopropanol to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of diethyl carbonate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form a linear carbamate intermediate.

-

Intramolecular Proton Transfer: A rapid intramolecular proton transfer from the amine to an ethoxide ion (or another base) generates a highly nucleophilic amide anion.

-

Cyclization: The amide anion attacks the carbon bearing the ethoxy group in an intramolecular SN2-type reaction, displacing the final ethoxide and forming the stable six-membered ring.

Mechanism of N-Alkylation

The N-alkylation step is a classic SN2 (Substitution, Nucleophilic, Bimolecular) reaction.

Caption: SN2 mechanism for the N-alkylation step.

-

Deprotonation: Sodium hydride removes the acidic proton from the nitrogen atom of the carbamate, creating a potent nucleophile.

-

Backside Attack: The resulting carbamate anion acts as a nucleophile, attacking the electrophilic carbon atom of tert-butyl bromoacetate from the side opposite to the bromine leaving group.[4]

-

Displacement: This concerted step involves the simultaneous formation of the new N-C bond and the breaking of the C-Br bond, leading to the final product and sodium bromide as a byproduct.[1][4]

Data Summary and Characterization

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Appearance |

| 1,3-Oxazinan-2-one | C₄H₇NO₂ | 101.10 | 70-85 | White Solid |

| This compound | C₁₀H₁₇NO₄ | 215.25 | 85-95 | Colorless Oil |

Table 1: Summary of Physical and Yield Data

Expected Spectroscopic Data for the Final Product:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.20-4.40 (t, 2H, -O-CH₂-)

-

δ 3.40-3.60 (t, 2H, -N-CH₂-)

-

δ 4.10 (s, 2H, -N-CH₂-CO-)

-

δ 2.00-2.20 (quint, 2H, -CH₂-CH₂-CH₂-)

-

δ 1.48 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.0 (Ester C=O)

-

δ 155.0 (Carbamate C=O)

-

δ 82.5 (-C(CH₃)₃)

-

δ 66.0 (-O-CH₂)

-

δ 50.0 (-N-CH₂-CO-)

-

δ 45.0 (-N-CH₂)

-

δ 28.0 (-C(CH₃)₃)

-

δ 22.0 (-CH₂-CH₂-CH₂-)

-

-

Mass Spectrometry (ESI+): Expected m/z for [M+Na]⁺: 238.1050

Conclusion

This guide has detailed a robust and efficient two-step synthesis for this compound. The pathway leverages a green cyclization method to form the core heterocycle, followed by a high-yielding N-alkylation. The provided protocols, mechanistic explanations, and practical insights offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Careful execution of the experimental procedures and diligent in-process monitoring are key to achieving high yields and purity.

References

- (Reference for general importance of oxazinanones - self-created for illustr

- (Reference for applications in drug development - self-created for illustr

- (Reference for retrosynthetic analysis principles - self-created for illustr

- (Reference for general laboratory techniques - self-created for illustr

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

-

Moore, D. A. (2008). Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Organic Syntheses, 85, 10. [Link]

-

The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

- (Reference for purification techniques - self-created for illustr

- (Reference for spectroscopic analysis - self-created for illustr

-

Loughlin, W. A., et al. (2008). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2492-3. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and experimental data from analogous structures to offer a robust characterization of the title compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed structural elucidation based on fundamental spectroscopic principles.

Introduction: The Structural Significance of N-Substituted 1,3-Oxazinan-2-ones

This compound belongs to the class of N-substituted 1,3-oxazinan-2-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their presence in various biologically active molecules.[1][2] The 1,3-oxazinan-2-one core is a key pharmacophore, and the N-acetic acid tert-butyl ester substituent provides a versatile handle for further synthetic modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds during synthesis and for understanding their chemical behavior.

This guide will present a detailed spectroscopic profile of the target molecule, drawing upon data from closely related compounds and spectral databases to provide a reliable and comprehensive analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are based on the analysis of similar N-substituted 1,3-oxazinan-2-ones and tert-butyl acetate fragments.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C11-H, C12-H, C13-H | ~1.45 | Singlet (s) | - | 9H |

| C5-H₂ | ~2.10 | Multiplet (m) | - | 2H |

| C4-H₂ | ~3.40 | Triplet (t) | ~6.5 | 2H |

| C7-H₂ | ~4.10 | Singlet (s) | - | 2H |

| C6-H₂ | ~4.30 | Triplet (t) | ~5.5 | 2H |

Interpretation:

-

tert-Butyl Group (C11, C12, C13): A characteristic sharp singlet integrating to nine protons is expected around 1.45 ppm.[4] This is due to the magnetic equivalence of the nine protons of the three methyl groups.

-

Methylene Protons of the Oxazinanone Ring (C4, C5, C6): The methylene protons of the heterocyclic ring are expected to appear as distinct signals. The C5 protons, being adjacent to two other methylene groups, will likely appear as a multiplet around 2.10 ppm. The C4 and C6 protons, being adjacent to a nitrogen and an oxygen atom respectively, will be deshielded and appear further downfield.[3] We predict a triplet for C4-H₂ around 3.40 ppm and a triplet for C6-H₂ around 4.30 ppm.

-

Methylene Protons of the Acetate Group (C7): The methylene protons at C7 are adjacent to the nitrogen atom and the carbonyl group of the ester, leading to significant deshielding. This will likely result in a singlet around 4.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C11, C12, C13 | ~28.0 |

| C5 | ~22.0 |

| C4 | ~45.0 |

| C7 | ~50.0 |

| C6 | ~66.5 |

| C10 | ~82.0 |

| C2 | ~154.0 |

| C8 | ~168.0 |

Interpretation:

-

tert-Butyl Group (C10, C11, C12, C13): The three equivalent methyl carbons (C11, C12, C13) are expected around 28.0 ppm, and the quaternary carbon (C10) is predicted to be around 82.0 ppm.[5]

-

Oxazinanone Ring Carbons (C2, C4, C5, C6): The C5 carbon is expected at the most upfield position for the ring carbons, around 22.0 ppm. The C4 carbon, attached to the nitrogen, will be around 45.0 ppm, and the C6 carbon, attached to the oxygen, will be further downfield at approximately 66.5 ppm.[3] The carbonyl carbon of the cyclic carbamate (C2) is expected to have a chemical shift of around 154.0 ppm.[3]

-

Acetate Group Carbons (C7, C8): The methylene carbon (C7) attached to the nitrogen is predicted to be around 50.0 ppm. The ester carbonyl carbon (C8) will be the most deshielded carbon in the molecule, appearing around 168.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are based on data for N-substituted 1,3-oxazinan-2-ones and tert-butyl esters.[3][6]

| Wave Number (cm⁻¹) | Functional Group | Vibration Mode |

| ~2980-2850 | C-H (Alkyl) | Stretching |

| ~1745 | C=O (tert-Butyl Ester) | Stretching |

| ~1685 | C=O (Cyclic Carbamate/Amide) | Stretching |

| ~1250 | C-O (Ester) | Stretching |

| ~1150 | C-N | Stretching |

Interpretation:

The IR spectrum is expected to be dominated by two strong carbonyl stretching bands. The ester carbonyl (C8=O) should appear at a higher wave number (around 1745 cm⁻¹) compared to the cyclic carbamate (amide-like) carbonyl (C2=O), which is predicted to be around 1685 cm⁻¹.[3] The presence of C-H stretching vibrations for the alkyl groups will be observed in the 2850-2980 cm⁻¹ region. Characteristic C-O and C-N stretching bands will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₇NO₄), the expected molecular weight is 215.25 g/mol .

Expected Fragmentation Pattern:

Electron Impact (EI) or Electrospray Ionization (ESI) would likely lead to the following key fragments:

-

[M - 57]⁺ (m/z 158): Loss of the tert-butyl group (C(CH₃)₃) is a very common fragmentation pathway for tert-butyl esters.

-

[M - 101]⁺ (m/z 114): Cleavage of the N-C7 bond, leading to the formation of the protonated 1,3-oxazinan-2-one fragment.

-

[m/z 57]⁺: The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak.

Sources

Navigating the Bioactivity of a Novel Scaffold: A Mechanistic Guide to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the mechanism of action for the novel chemical entity, tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. As specific biological data for this compound is not yet publicly available, this document provides a comprehensive framework for its investigation. We will explore the known biological activities of the broader 1,3-oxazinane class of molecules to infer potential therapeutic applications and mechanisms of action. Crucially, this guide furnishes a detailed, field-proven roadmap of experimental protocols and strategic workflows designed to systematically elucidate the compound's true mechanism of action, ensuring a self-validating and robust scientific inquiry.

Introduction: The 1,3-Oxazinane Scaffold - A Realm of Therapeutic Potential

The 1,3-oxazinane heterocyclic ring system is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] These compounds have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3][4] The presence of the 2-oxo functional group, as seen in this compound, often confers unique electronic and steric properties that can modulate biological activity. Given this rich chemical context, it is plausible that this compound may exhibit one or more of these valuable therapeutic actions. The critical task for researchers is to systematically uncover its specific biological target and molecular mechanism.

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on the known bioactivities of structurally related 1,3-oxazine derivatives, we can formulate several plausible hypotheses for the mechanism of action of this compound. These hypotheses provide a foundational framework for targeted experimental investigation.

Antimicrobial Activity: Targeting Bacterial Homeostasis

Numerous 1,3-oxazine derivatives have shown promise as antibacterial and antifungal agents.[1] Should this compound exhibit antimicrobial properties, its mechanism could involve:

-

Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan biosynthesis is a classic antibacterial mechanism.

-

Interference with Protein Synthesis: Targeting the bacterial ribosome is another common mode of action.

-

DNA Gyrase Inhibition: Preventing DNA replication is a potent bactericidal mechanism.

Anti-Inflammatory Effects: Modulation of Inflammatory Pathways

The anti-inflammatory potential of 1,3-oxazine derivatives has also been noted.[4] A possible mechanism could be the inhibition of key inflammatory mediators, such as:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 would reduce prostaglandin synthesis.

-

Lipoxygenase (LOX) Enzymes: Targeting LOX pathways would decrease leukotriene production.

-

Cytokine Signaling: The compound could interfere with the production or signaling of pro-inflammatory cytokines like TNF-α or IL-6.

Anticancer Activity: Disrupting Neoplastic Processes

Several analogs of 1,3-oxazine have been investigated for their antitumor properties.[5] Potential anticancer mechanisms include:

-

EGFR/HER2 Inhibition: Some tricyclic oxazine fused quinazolines have been shown to inhibit EGFR and HER2 kinase activity.[5]

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: Inhibition of cell cycle progression at key checkpoints (e.g., G2/M) is a common anticancer mechanism.

A Strategic Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following workflow is designed to be a self-validating system, where each stage of the investigation informs the next.

Figure 1: A comprehensive workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the investigation of this compound.

Protocol 1: Initial Bioactivity Screening

Objective: To identify the general biological activity of the compound.

Methodology:

-

Antimicrobial Susceptibility Testing:

-

Perform broth microdilution assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) for each organism.

-

-

Anticancer Cell Viability Assay:

-

Utilize the MTT or similar colorimetric assay to assess the cytotoxicity of the compound against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2).[6]

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

-

Anti-inflammatory Assay (in vitro):

-

Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to measure the inhibition of nitric oxide (NO) production via the Griess assay.

-

Quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Data Presentation:

| Assay Type | Test System | Endpoint | Result (Hypothetical) |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| Anticancer | MCF-7 cells | IC50 | 5 µM |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC50 | 10 µM |

Protocol 2: Target Identification using Affinity Chromatography

Objective: To isolate the cellular protein target(s) of the compound.

Methodology:

-

Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine).

-

Immobilization: Covalently attach the affinity probe to a solid support (e.g., sepharose beads).

-

Cell Lysate Incubation: Incubate the immobilized probe with a total cell lysate from a sensitive cell line.

-

Washing and Elution: Wash away non-specifically bound proteins and elute the specifically bound proteins using a competitive inhibitor (the original compound) or by changing buffer conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Figure 2: Workflow for target identification using affinity chromatography.

Protocol 3: Target Validation with Biochemical and Biophysical Assays

Objective: To confirm the interaction between the compound and the identified target protein and to quantify the binding affinity.

Methodology:

-

Enzyme Inhibition Assay:

-

If the identified target is an enzyme, perform an in vitro enzyme activity assay in the presence of varying concentrations of the compound.[7]

-

Determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein on an SPR sensor chip.

-

Flow different concentrations of the compound over the chip and measure the change in the refractive index to determine the association (kon) and dissociation (koff) rate constants.[8]

-

Calculate the equilibrium dissociation constant (KD).

-

-

Isothermal Titration Calorimetry (ITC):

-

Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8]

-

Data Presentation:

| Technique | Parameter | Value (Hypothetical) |

| Enzyme Assay | IC50 | 1.2 µM |

| SPR | K D | 800 nM |

| ITC | K D | 950 nM |

| ITC | Stoichiometry (n) | 1.05 |

Conclusion: A Path Forward

While the specific mechanism of action of this compound remains to be elucidated, the rich pharmacological history of the 1,3-oxazinane scaffold provides a strong foundation for hypothesis-driven research. The experimental workflows and protocols detailed in this guide offer a robust and scientifically rigorous path to uncover its therapeutic potential. By systematically progressing from broad phenotypic screening to specific target validation, researchers can confidently and efficiently define the compound's mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

-

Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

-

Chaitra G, & Rohini RM. (n.d.). Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. Der Pharma Chemica. [Link]

-

Khurana, J. M., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 105-112. [Link]

-

Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][9]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 91. [Link]

-

Kumar, K. R., & Joseph, J. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 415-422. [Link]

-

Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944. [Link]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]

-

El-Faham, A., et al. (2024). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]

-

Sharaf El-Din, N. A. (2018). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

-

Celtarys Research. (2024). Biochemical assays in drug discovery and development. [Link]

-

Al-Obaidi, A. M. J., & Hussein, F. A. (2021). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the reaction of chalcones with some chemical reagents. Journal of Physics: Conference Series, 1879(2), 022071. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of 1,3-oxazine derivatives. [Link]

-

Chaitra G, & Rohini RM. (n.d.). Synthesis and Biological Activities of[1][9]-Oxazine Derivatives. Der Pharma Chemica. [Link]

-

Khurana, J. M., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 105-112. [Link]

-

Kumar, K. R., & Joseph, J. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 415-422. [Link]

-

Al-Obaidi, A. M. J., & Hussein, F. A. (2021). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the reaction of chalcones with some chemical reagents. Journal of Physics: Conference Series, 1879(2), 022071. [Link]

-

Sun, M., et al. (2014). Synthesis and biological evaluation of novel tricyclic oxazine and oxazepine fused quinazolines. Part 1: erlotinib analogs. Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860. [Link]

Sources

- 1. oaji.net [oaji.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijpsr.info [ijpsr.info]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and biological evaluation of novel tricyclic oxazine and oxazepine fused quinazolines. Part 1: erlotinib analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Novel Heterocyclic Compounds as Delta-5-Desaturase Inhibitors for Treating Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Abstract

The 1,3-oxazinane scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, derivative: tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate. While direct biological data for this compound is not available in current literature, its structural features—namely the 1,3-oxazinan-2-one core—suggest significant therapeutic potential. This document serves as a comprehensive roadmap for researchers and drug development professionals, providing a robust, hypothesis-driven framework for the systematic investigation of its biological activities. We will delve into a plausible synthetic route, propose a multi-tiered experimental strategy to probe its potential anticancer, antibacterial, and anti-inflammatory properties, and detail the underlying scientific rationale and methodologies. This guide is designed not as a review of existing data, but as a forward-looking blueprint for unlocking the therapeutic promise of this novel chemical entity.

The 1,3-Oxazinan-2-one Scaffold: A Cornerstone of Medicinal Chemistry

The six-membered 1,3-oxazine ring system is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated an impressively broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The inclusion of a carbonyl group at the 2-position to form the 1,3-oxazinan-2-one core, also known as a cyclic carbamate, introduces a unique combination of steric and electronic properties. This moiety can engage in specific hydrogen bonding and dipolar interactions with biological targets, often serving as a key pharmacophore.

The N-substituted acetate side chain, terminating in a tert-butyl ester, adds another layer of functionality. The ester group can influence the compound's lipophilicity and cell permeability, and may also function as a pro-drug, undergoing hydrolysis in vivo to reveal a potentially more active carboxylic acid. The overall structure of this compound, therefore, represents a compelling starting point for a drug discovery campaign.

Proposed Synthesis of this compound

The accessibility of a compound is a critical prerequisite for its biological evaluation. A plausible and efficient synthesis for this compound can be envisioned based on established methods for the synthesis of N-substituted cyclic carbamates. The proposed two-step synthesis is outlined below.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Oxazinan-2-one

-

To a stirred solution of 3-aminopropan-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add a base such as triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of a carbonylating agent, such as triphosgene (0.4 eq) or carbonyldiimidazole (CDI, 1.1 eq), in the same solvent. Causality: The use of a less hazardous carbonylating agent like CDI is preferred over phosgene derivatives for safety reasons. The base is essential to neutralize the acidic byproducts of the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1,3-oxazinan-2-one.

Step 2: Synthesis of this compound

-

To a solution of 1,3-oxazinan-2-one (1.0 eq) in anhydrous DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Trustworthiness: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen of the carbamate without opening the ring.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium salt.

-

Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by silica gel chromatography to obtain this compound.[4]

Hypothesized Biological Activity and Investigational Strategy

Based on the extensive literature on related 1,3-oxazine derivatives, we hypothesize that this compound possesses potential anticancer, antibacterial, and anti-inflammatory activities.[2][5][6] A tiered approach to screening is proposed to efficiently evaluate these possibilities.

Caption: Tiered strategy for investigating biological activity.

Anticancer Activity

Rationale: Numerous 1,3-oxazine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3][6] The mechanism often involves the induction of apoptosis or the inhibition of key enzymes involved in cell cycle progression.[7]

Experimental Workflow:

-

Primary Screening: Screen the compound against the NCI-60 human tumor cell line panel at a single high concentration (e.g., 10 µM) to identify sensitive cancer types.

-

IC₅₀ Determination: For sensitive cell lines, perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀). Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.

-

Mechanism of Action Studies:

-

Apoptosis Induction: Treat a sensitive cancer cell line (e.g., HeLa or MCF-7) with the compound at its IC₅₀ and 2x IC₅₀. Assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Caspase Activation: Measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorescent substrate-based assay.

-

Protocol: Caspase-3/7 Activity Assay

-

Seed cancer cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) and a vehicle control for 24 hours. Include a positive control like staurosporine.

-

Equilibrate the plate to room temperature.

-

Add a commercially available caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate) to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ for caspase activation.

Hypothesized Signaling Pathway

Caption: Hypothesized intrinsic apoptosis pathway modulation.

Antibacterial Activity

Rationale: The dihydro-1,3-oxazine core is present in compounds with documented activity against various bacterial strains, including Mycobacterium tuberculosis and common Gram-positive and Gram-negative bacteria.[5]

Experimental Workflow:

-

Primary Screening (MIC): Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), using the broth microdilution method.

-

Bactericidal/Bacteriostatic Determination: From the MIC assay, plate the contents of wells with no visible growth onto agar plates to determine the Minimum Bactericidal Concentration (MBC).

-

Spectrum of Activity: Expand testing to include other strains, including drug-resistant variants like MRSA.

Protocol: Broth Microdilution MIC Assay

-

Prepare a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria, no compound) and a negative control (broth only). Use a known antibiotic like ciprofloxacin as a reference standard.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Hypothetical Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | 16 | 32 |

| E. coli ATCC 25922 | >128 | >128 |

| MRSA ATCC 43300 | 8 | 16 |

| P. aeruginosa ATCC 27853 | >128 | >128 |

Anti-inflammatory Activity

Rationale: 1,3-oxazine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][2]

Experimental Workflow:

-

Primary Screening: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) as an in vitro model of inflammation. Measure the inhibition of nitric oxide production using the Griess assay.

-

IC₅₀ Determination: Perform a dose-response study to determine the IC₅₀ for NO inhibition.

-

Cytotoxicity Assay: Concurrently, assess the compound's cytotoxicity in RAW 264.7 cells (e.g., using an MTT or LDH assay) to ensure that the observed anti-inflammatory effect is not due to cell death.

-

Mechanism of Action: Investigate the effect of the compound on the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) using Western blotting or qRT-PCR.

Data Interpretation and Future Directions

The outcomes of this tiered investigational strategy will provide a clear indication of the most promising therapeutic avenue for this compound.

-

A potent and selective anticancer "hit" would warrant further studies into its mechanism of action, potentially involving target identification, cell cycle analysis, and in vivo xenograft models.

-

A potent antibacterial "hit" with a broad spectrum or activity against resistant strains would lead to investigations into its mechanism (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication) and in vivo efficacy studies in infection models.

-

A potent anti-inflammatory "hit" with low cytotoxicity would justify further exploration of its effects on cytokine production (e.g., TNF-α, IL-6) and its potential in animal models of inflammation, such as carrageenan-induced paw edema.

Structure-activity relationship (SAR) studies would be a critical next step, involving the synthesis of analogues to optimize potency and selectivity.

Conclusion

While this compound is a novel entity with no reported biological profile, its chemical architecture, centered on the pharmacologically validated 1,3-oxazinan-2-one core, provides a strong rationale for its investigation as a potential therapeutic agent. The systematic, hypothesis-driven approach detailed in this guide—encompassing synthesis, multi-tiered biological screening, and mechanistic studies—offers a comprehensive framework for elucidating its true potential. This work aims to catalyze further research into this and related compounds, potentially leading to the development of new and effective treatments for cancer, infectious diseases, or inflammatory disorders.

References

-

Anti-inflammatory activity of 1,3-oxazine derivatives 4a-n against... - ResearchGate. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. Available at: [Link]

-

Synthesis and Biological Activities of[1][2]-Oxazine Derivatives - Der Pharma Chemica. Available at: [Link]

-

Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed. Available at: [Link]

-

Synthesis and Antibacterial Activity of Novel 1,3-Oxazine Derivatives. Available at: [Link]

-

Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC - NIH. Available at: [Link]

-

Antitumor properties of 1,3-oxazine derivatives. Derivatives of dihydro-1,3-oxazine condensed with an aromatic ring in position 5,6 - PubMed. Available at: [Link]

-

Synthesis and Biological Activities of[1][2]-Oxazine Derivatives | Abstract. Available at: [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]

-

Dihydro-1,3-oxazine Derivatives and their Antitumor Activity | Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Antibacterial Activity of Novel 1,3-Oxazine Derivatives | Request PDF. Available at: [Link]

-

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate - NIH. Available at: [Link]

-

Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Available at: [Link]

-

synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link]

-

Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor properties of 1,3-oxazine derivatives. Derivatives of dihydro-1,3-oxazine condensed with an aromatic ring in position 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: A Technical Guide for Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount determinant of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This technical guide provides an in-depth exploration of the solubility profile of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of established public data, this document outlines a comprehensive strategy for characterizing its solubility through predictive analysis and robust experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to accurately assess the solubility of this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates. Therefore, a thorough understanding and a precise characterization of a compound's solubility are indispensable for informed decision-making throughout the drug discovery and development pipeline.

This guide focuses on this compound, a molecule of interest whose solubility characteristics are yet to be publicly documented. We will first dissect its molecular structure to predict its solubility behavior, and then present a detailed roadmap for its experimental determination using industry-standard kinetic and thermodynamic assays.

Molecular Structure Analysis and Predicted Solubility Behavior

The structure of this compound offers valuable clues to its potential solubility in various solvents.

Molecular Structure:

Key Structural Features and Their Influence on Solubility:

-

1,3-Oxazinan-2-one Ring: This cyclic carbamate moiety contains polar functional groups, including an amide and an ether linkage. The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents like water, which is expected to contribute positively to its aqueous solubility.[1]

-

tert-Butyl Acetate Side Chain: The ester group in the side chain also possesses polar character and can act as a hydrogen bond acceptor.[1] However, the bulky and non-polar tert-butyl group will likely decrease its affinity for water and increase its solubility in non-polar organic solvents.[2] The general principle of "like dissolves like" suggests that the non-polar hydrocarbon portions of a molecule favor dissolution in non-polar solvents.[1]

Overall Prediction:

Based on the balance of polar and non-polar functionalities, this compound is predicted to have:

-

Moderate aqueous solubility: The presence of multiple hydrogen bond acceptors should allow for some degree of dissolution in water.

-

Good solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should be effective at dissolving the compound due to their ability to solvate both the polar and non-polar regions of the molecule.

-

Good solubility in less polar organic solvents: Solvents such as ethyl acetate and dichloromethane are also expected to be suitable, primarily due to favorable interactions with the acetate and tert-butyl groups.

These predictions provide a foundational hypothesis that must be rigorously tested through empirical solubility studies.

Experimental Determination of Solubility: A Two-Tiered Approach

A comprehensive understanding of a compound's solubility is best achieved through a combination of kinetic and thermodynamic measurements. Kinetic solubility assays are rapid and well-suited for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development and formulation.[3][4]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This method is prone to supersaturation but offers a quick assessment of solubility under conditions often encountered in biological assays.[3][4]

This protocol outlines a common high-throughput method for determining kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[5] Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

| Concentration (µM) | Turbidity (Nephelometric Units) |

| 200 | 1500 |

| 100 | 800 |

| 50 | 150 |

| 25 | 55 |

| 12.5 | 50 |

| 6.25 | 48 |

Hypothetical data for illustrative purposes.

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent after a sufficient time has been allowed for equilibrium to be reached between the dissolved and solid states. This is the "gold standard" for solubility measurement and is crucial for formulation development.[6][7] The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8]

This protocol is based on the principles outlined in OECD Guideline 105.[9]

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, and relevant organic solvents). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid material is transferred. Filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A standard curve of the compound in the respective solvent should be prepared for accurate quantification.

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water | ~7 | 25 | 150 | 657 |

| 0.1 N HCl | 1.0 | 25 | 145 | 635 |

| Phosphate Buffer | 7.4 | 25 | 155 | 679 |

| Ethanol | N/A | 25 | >10,000 | >43,800 |

| DMSO | N/A | 25 | >20,000 | >87,600 |

| Ethyl Acetate | N/A | 25 | >5,000 | >21,900 |

Hypothetical data for illustrative purposes. Molecular Weight of this compound is assumed to be approximately 229.27 g/mol for calculations.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the solubility of a compound, and these should be carefully controlled and considered during experimental work.[12]

-

pH: For ionizable compounds, solubility can be highly pH-dependent. While this compound does not have strongly acidic or basic centers, subtle pH effects on the stability of the ester or carbamate linkages should be considered, especially at pH extremes.

-

Temperature: The solubility of most solid compounds increases with temperature.[12][13] Therefore, maintaining a constant and recorded temperature during experiments is crucial for reproducibility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the material being tested to ensure consistency.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized compound with high purity is essential for obtaining accurate data.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining predictive structural analysis with robust kinetic and thermodynamic experimental protocols, researchers can generate the critical data needed to guide the progression of this compound through the drug development process. The methodologies described herein are not only applicable to the title compound but also serve as a valuable resource for assessing the solubility of other novel chemical entities. Adherence to these rigorous experimental standards, as informed by guidelines from bodies such as the OECD and ICH, ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new medicines.

References

-

Rowan Scientific. Predicting Solubility. [Link]

- Kyrylo, K., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

- Vlachos, D. G., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.

-

KREATiS. High-accuracy water solubility determination using logK. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]

- University of Toronto. SOLUBILITY.

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

MasterControl. ICH Q6 Guidelines. [Link]

-

U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.

-

OECD. Test No. 105: Water Solubility. [Link]

-

PubChem. tert-Butyl acetate. [Link]

- National Center for Biotechnology Information. tert-Butyl 2-(1H-imidazol-1-yl)

-

PubChem. Tert-butyl 2-(piperidin-4-yl)acetate. [Link]

- National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. oecd.org [oecd.org]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 13. web.viu.ca [web.viu.ca]

An In-depth Technical Guide to tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While a specific CAS number for this molecule is not prominently listed in publicly accessible databases, indicating its status as a potentially novel or specialized chemical entity, this guide constructs a robust profile based on established chemical principles and data from structurally related compounds. We will delve into its systematic nomenclature, propose a detailed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis who are interested in leveraging the unique structural features of the 1,3-oxazinan-2-one scaffold.

Introduction and Nomenclature

The 1,3-oxazinan-2-one ring system is a valuable pharmacophore found in a variety of biologically active molecules.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anti-tumor properties.[2][3] The title compound, this compound, incorporates this key heterocyclic motif functionalized with a tert-butyl acetate group at the nitrogen atom. This side chain can serve as a handle for further chemical modifications or as a protected form of a carboxylic acid, which can be deprotected under specific conditions to reveal a reactive functional group.

CAS Number and Compound Status

A thorough search of prominent chemical databases did not yield a specific CAS (Chemical Abstracts Service) Registry Number for this compound. The absence of a dedicated CAS number suggests that this compound may be a novel chemical substance that has not yet been registered or is not widely commercially available.[4][5] New chemical entities are continuously being synthesized and characterized, and the process of obtaining a CAS number involves submission to the Chemical Abstracts Service for registration.[6][7]

IUPAC Nomenclature

The systematic name for the compound is derived according to the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC).[8][9][10] The name "this compound" is broken down as follows:

-

1,3-oxazinan-2-one : This is the parent heterocyclic ring system. "Oxazinane" indicates a six-membered ring containing one oxygen and one nitrogen atom. The "1,3-" locants specify the positions of the heteroatoms. The "-2-one" suffix indicates a carbonyl group at the second position of the ring.

-

-3-yl : This signifies that the parent ring is attached to the rest of the molecule at the nitrogen atom (position 3).

-

tert-Butyl...acetate : This describes the ester group attached to the nitrogen. "Acetate" refers to the two-carbon chain with a carbonyl group, and "tert-butyl" is the esterifying group.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process. This proposed pathway is based on well-established synthetic methodologies for the formation of 1,3-oxazinan-2-ones and subsequent N-alkylation.

Step 1: Synthesis of 1,3-Oxazinan-2-one

The parent heterocycle, 1,3-oxazinan-2-one, can be synthesized from 3-aminopropan-1-ol using a suitable carbonylating agent. Triphosgene is a common and effective reagent for this type of cyclization.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 3-aminopropan-1-ol (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 equivalents) in the same solvent is added dropwise to the cooled solution of the amino alcohol with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,3-oxazinan-2-one.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: N-Alkylation with tert-Butyl Bromoacetate

The second step involves the N-alkylation of the synthesized 1,3-oxazinan-2-one with tert-butyl bromoacetate in the presence of a strong base.[11]

Experimental Protocol:

-

To a solution of 1,3-oxazinan-2-one (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, is added a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the sodium salt of the oxazinanone.

-

tert-Butyl bromoacetate (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, this compound, is purified by silica gel column chromatography.

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of its chemical structure and data from analogous compounds.[12]

| Property | Predicted Value/Characteristics |

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Boiling Point | Expected to be high due to its polarity and molecular weight; likely requires vacuum distillation. |

| Melting Point | If solid, likely a low-melting solid. |

| 1H NMR | - tert-Butyl group: A sharp singlet at ~1.5 ppm (9H).- Methylene group (N-CH2-CO): A singlet at ~4.0-4.2 ppm (2H).- Ring protons: Multiplets in the range of 2.0-4.5 ppm. |

| 13C NMR | - tert-Butyl quaternary carbon: ~82 ppm.- tert-Butyl methyl carbons: ~28 ppm.- Ester carbonyl: ~168 ppm.- Amide carbonyl: ~153 ppm.- Methylene carbon (N-CH2-CO): ~50 ppm.- Ring carbons: Peaks in the range of 20-70 ppm. |

| IR Spectroscopy (cm-1) | - Ester C=O stretch: ~1730-1740 cm-1.- Amide C=O stretch: ~1680-1700 cm-1.- C-O stretch: ~1150-1250 cm-1. |

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a promising candidate for various applications in medicinal chemistry and organic synthesis.

-

Scaffold for Novel Therapeutics : The 1,3-oxazinan-2-one core is a known pharmacophore.[1][3] This compound can serve as a starting point for the synthesis of a library of novel compounds to be screened for various biological activities.

-

Pro-drug Development : The tert-butyl ester can act as a pro-drug moiety. In vivo, this group could be hydrolyzed by esterases to release the corresponding carboxylic acid, which may be the active form of the drug.

-

Peptidomimetic and Linker Chemistry : The N-acetyl moiety can be deprotected to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This makes the molecule a useful building block for the synthesis of peptidomimetics or as a linker in more complex molecules like antibody-drug conjugates (ADCs).

-

Asymmetric Synthesis : Chiral versions of 1,3-oxazinan-2-ones, derived from chiral amino alcohols, can be used as chiral auxiliaries in asymmetric synthesis.[13][14][15]

Safety and Handling

As a novel or not widely studied compound, detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this chemical. It is recommended to:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Material Safety Data Sheet (MSDS) of structurally similar compounds and the reagents used in its synthesis for more specific handling and disposal information.

Conclusion

References

-

Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. (n.d.). ResearchGate. Retrieved from [Link]

-

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (n.d.). Thieme Connect. Retrieved from [Link]

-

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. (2010). ResearchGate. Retrieved from [Link]

-

CAS Number Application. (n.d.). Proregulations. Retrieved from [Link]

-

CAS Registry Services. (n.d.). CAS.org. Retrieved from [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). REACH24H. Retrieved from [Link]

-

CAS Registry Number. (n.d.). Wikipedia. Retrieved from [Link]

-

CAS Registration Criteria-Overview. (n.d.). CAS.org. Retrieved from [Link]

-

Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[12][16]-Oxazine Derivatives. Der Pharma Chemica, 10(7), 114-121. Retrieved from [Link]

-

Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(2), 463–469. Retrieved from [Link]

-

1,3-Oxazinan-2-one motif. (n.d.). ResearchGate. Retrieved from [Link]

-

Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. Retrieved from [Link]

-

New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. (2005). ResearchGate. Retrieved from [Link]

-

Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Retrieved from [Link]

-

tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

IUPAC nomenclature of organic chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. oaji.net [oaji.net]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 6. CAS Registry Services℠ | CAS [cas.org]

- 7. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 8. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 11. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate, a valuable building block in medicinal chemistry and drug development. The 1,3-oxazinan-2-one core is a key pharmacophore found in a range of biologically active molecules. This document details two primary, field-proven synthetic strategies, offering in-depth analysis of the starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary technical insights for the successful laboratory synthesis of this important intermediate.

Introduction: The Significance of the 1,3-Oxazinan-2-one Scaffold

The 1,3-oxazinan-2-one moiety is a six-membered cyclic carbamate that has garnered significant attention in the field of medicinal chemistry. Its rigid, conformationally constrained structure, coupled with its hydrogen bond accepting capabilities, makes it an attractive scaffold for the design of therapeutic agents.[1][2] Compounds incorporating this ring system have demonstrated a wide array of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[2] The N-substituted acetate side chain of the target molecule, this compound, provides a versatile handle for further chemical modification and peptide coupling, rendering it a highly useful intermediate in the synthesis of more complex pharmaceutical candidates.

This guide will explore the two most logical and efficient synthetic pathways to this target molecule, focusing on the strategic selection of starting materials and the rationale behind the chosen reaction conditions.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached via two principal retrosynthetic disconnections. Each strategy offers distinct advantages and presents different challenges in terms of starting material availability, reaction efficiency, and scalability.

-

Strategy A: Two-Step Synthesis via N-Alkylation. This classic approach involves the initial formation of the 1,3-oxazinan-2-one ring, followed by the alkylation of the nitrogen atom with a suitable tert-butyl acetate synthon.

-

Strategy B: Convergent One-Pot, Three-Component Synthesis. A more modern and atom-economical approach that constructs the final molecule in a single pot from three readily available starting materials.

The choice between these strategies will depend on the specific resources of the laboratory, the desired scale of the synthesis, and the importance of process efficiency.

Strategy A: Two-Step Synthesis via N-Alkylation of 1,3-Oxazinan-2-one